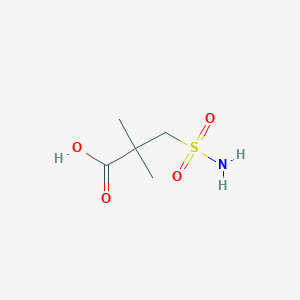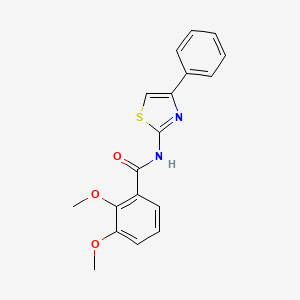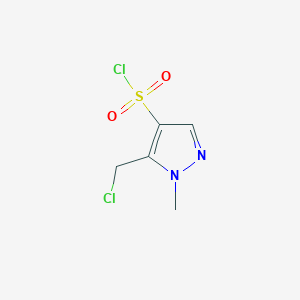
2,2-Dimethyl-3-sulfamoylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Dimethyl-3-sulfamoylpropanoic acid” is a chemical compound with the CAS Number: 1368407-84-4 . It has a molecular weight of 181.21 and its IUPAC name is 3-(aminosulfonyl)-2,2-dimethylpropanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-3-sulfamoylpropanoic acid” is 1S/C5H11NO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8)(H2,6,9,10) . This code provides a specific textual representation of the compound’s molecular structure.
Scientific Research Applications
Environmental Monitoring and Analysis
Advancements in the monitoring and analysis of ether-PFAS, such as F-53B, Gen-X, and ADONA, have been significant. These compounds, including various fluoroalkylether substances, are part of a class of fluorinated alternative chemicals increasingly reported in environmental samples. High-resolution mass spectrometry has played a crucial role in identifying and understanding the fate, effects, and distribution of these compounds in the environment compared to legacy PFAS like PFOA and PFOS. The development of analytical methods and a compiled database of MS/MS fragment ions have been instrumental in this research area, suggesting potential applications for studying compounds like 2,2-Dimethyl-3-sulfamoylpropanoic acid in environmental matrices (Munoz et al., 2019).
Microbial Degradation Studies
Understanding the microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally related to 2,2-Dimethyl-3-sulfamoylpropanoic acid, provides insights into their environmental fate. Research into the biodegradability of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, for instance, has highlighted the potential for microbial action in mitigating the environmental persistence of PFAS. Such studies contribute to evaluating the ecological impacts and management strategies for these substances (Liu & Avendaño, 2013).
Health and Environmental Safety Reviews
The toxicity assessments of fluorinated alternatives to legacy PFAS have revealed that these compounds, including potentially 2,2-Dimethyl-3-sulfamoylpropanoic acid, exhibit comparable or even more serious potential toxicity. These findings underscore the need for further toxicological studies to ensure the safety of fluorinated compounds used in various industrial applications (Wang et al., 2019).
Adsorption and Removal from Water
Research on the adsorption of PFAS from water, including studies on the removal efficiencies of different adsorbents for long- and short-chain PFAS, is critical. These findings are relevant for understanding how compounds like 2,2-Dimethyl-3-sulfamoylpropanoic acid might be removed from water, addressing the challenges of adsorbent regeneration, and mitigating the environmental and health impacts of PFAS (Gagliano et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2,2-dimethyl-3-sulfamoylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8)(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMGPQPSBRWURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)

![2-[(3-cyano-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2661671.png)


![3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde](/img/structure/B2661675.png)
![({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2661676.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2661677.png)
![5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2661679.png)
![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2661680.png)


![2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2661687.png)